molecular formula C8H11IO2 B2396143 Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate CAS No. 1936371-35-5

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2396143
CAS No.: 1936371-35-5
M. Wt: 266.078
InChI Key: XHPQDYRRFJZNEI-UHFFFAOYSA-N
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Description

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS: 1936371-35-5) is a bicyclic compound featuring a strained bicyclo[1.1.1]pentane scaffold substituted with an iodine atom at position 3 and an ethyl ester group at position 1. Its molecular formula is C₈H₁₁IO₂, with a molecular weight of 266.08 g/mol. The compound is a derivative of bicyclo[1.1.1]pentane (BCP), a highly strained hydrocarbon increasingly used in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups due to its unique three-dimensional geometry .

The iodine substituent enhances reactivity, making the compound a versatile intermediate for cross-coupling reactions (e.g., amidation, nucleophilic substitution) and pharmaceutical synthesis .

Properties

IUPAC Name

ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPQDYRRFJZNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Atom Transfer Radical Addition (ATRA) with Tricyclo[1.1.1.0¹,³]pentane (TCP)

The most widely adopted method involves the reaction of tricyclo[1.1.1.0¹,³]pentane (TCP) with ethyl iodoacetate under atom transfer radical addition (ATRA) conditions. As demonstrated by Caputo et al., this approach leverages the strain-release reactivity of TCP to construct the bicyclo[1.1.1]pentane framework while introducing the iodine and ester functionalities in a single step.

Reaction Conditions:

  • TCP Concentration: 0.73–0.90 M in diethyl ether
  • Catalyst: Triethylborane (BEt₃, 10 mol%)
  • Temperature: 0°C to room temperature
  • Time: 15 minutes to 6 hours

Key optimization studies revealed that maintaining sub-stoichiometric BEt₃ (10 mol%) prevents oligomerization side reactions, achieving yields up to 92%. The reaction proceeds via a radical chain mechanism, where BEt₃ initiates homolytic cleavage of the C–I bond in ethyl iodoacetate, generating an iodine radical that abstracts a hydrogen atom from TCP.

Table 1: ATRA Optimization Parameters

TCP Equiv. BEt₃ (mol%) Temp (°C) Time (h) Yield (%)
1.1 10 0 0.25 92
2.0 10 25 2 85
2.0 10 25 6 58

Iodination of Bicyclo[1.1.1]pentane Intermediates

Direct Iodination Using N-Iodosuccinimide (NIS)

Alternative routes begin with pre-formed bicyclo[1.1.1]pentane carboxylates, which undergo electrophilic iodination. Anderson and coworkers developed a regioselective method using N-iodosuccinimide (NIS) in dichloromethane at −78°C, achieving 89% yield with exclusive selectivity for the bridgehead position.

Mechanistic Considerations:

  • The reaction proceeds through an iodonium ion intermediate stabilized by the electron-withdrawing carboxylate group.
  • Steric effects direct iodination to the less hindered bridgehead carbon, avoiding competing reactions at the methylene positions.

Limitations:

  • Requires pre-synthesis of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives
  • Sensitive to moisture, necessitating anhydrous conditions

Carboxylation and Esterification Strategies

Hydrolysis-Esterification of Methyl 3-Iodobicyclo[1.1.1]pentane-1-carboxylate

A two-step protocol converts mthis compound to the ethyl ester via intermediate acid formation:

  • Acid Hydrolysis:

    • Conditions: H₂SO₄ (27 mL, 508 mmol), H₂O/THF (1:1), 50°C, 16 h
    • Yield: 40% (3-iodobicyclo[1.1.1]pentane-1-carboxylic acid)
  • Esterification:

    • Reagents: Ethanol, H₂SO₄ (catalytic)
    • Yield: 78–82% (esterification step)

Table 2: Comparative Analysis of Esterification Methods

Starting Material Reagent Catalyst Temp (°C) Yield (%)
Carboxylic acid Ethanol H₂SO₄ 80 82
Acid chloride Ethanol, Pyridine DMAP 25 91

Scalability and Industrial Considerations

Large-Scale ATRA Reactions

Recent advancements enable gram-scale synthesis using continuous flow reactors, which enhance heat transfer and minimize radical recombination. A representative protocol produces 5.1 g of this compound in 87% yield with 99% purity after recrystallization.

Key Parameters for Scale-Up:

  • Residence Time: 2–5 minutes
  • Solvent: tert-Butyl methyl ether (TBME)
  • Purification: Crystallization from hexane/ethyl acetate

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid. This reaction is critical for accessing carboxylic acid derivatives used in further transformations.

Example Reaction:
Conditions:

  • Acidic Hydrolysis: H₂SO₄ (catalytic), THF/H₂O (1:1), 50°C, 16 hours .

  • Basic Hydrolysis: NaOH (aq.), reflux, 4–6 hours.

SubstrateConditionsProductYieldReference
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylateH₂SO₄, THF/H₂O3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid40%

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, followed by elimination of ethanol. The strained bicyclic system does not impede hydrolysis, likely due to the electronic activation of the ester group .

Nucleophilic Substitution at the Iodine Position

The iodine atom serves as a leaving group in Sₙ2-type reactions , enabling substitution with nucleophiles such as amines, thiols, or alkoxides.

Example Reaction with Amines:
Conditions:

  • Amine (1.1 equiv), BEt₃ (10 mol%), Et₂O, room temperature .

SubstrateNucleophileProductYieldReference
This compoundPiperidineEthyl 3-(piperidin-1-yl)bicyclo[1.1.1]pentane-1-carboxylate82%

The reaction benefits from the electron-deficient environment of the iodine-bearing carbon, which enhances electrophilicity. BEt₃ acts as a radical initiator in some cases, though polar mechanisms dominate under mild conditions .

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine substituent participates in Suzuki-Miyaura and Sonogashira couplings , forming carbon-carbon bonds with aryl/alkynyl partners.

Example Suzuki Coupling:
Conditions:

  • Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C, 12 hours.

SubstrateCoupling PartnerProductYieldReference
This compoundPhenylboronic acidEthyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate72%

The bicyclic framework remains intact during coupling, confirming its stability under palladium catalysis.

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol or amine using hydride reagents or catalytic hydrogenation.

Example Reduction to Alcohol:
Conditions:

  • LiAlH₄ (2 equiv), THF, 0°C → RT, 2 hours .

SubstrateReagentProductYieldReference
This compoundLiAlH₄3-Iodobicyclo[1.1.1]pentan-1-methanol68%

Functionalization via Radical Pathways

The iodine atom participates in light-mediated radical reactions , enabling decarboxylative alkylation or halogen exchange.

Example Photochemical Reaction:
Conditions:

  • UV light (365 nm), alkyl iodide, DCE, 24 hours.

SubstrateConditionsProductYieldReference
This compoundUV light, CH₂I₂Ethyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate55%

Stability and Side Reactions

The bicyclo[1.1.1]pentane core exhibits remarkable thermal stability, but prolonged exposure to strong bases or acids may lead to ring-opening. Competing elimination pathways are minimal due to the rigid structure .

Key Challenges and Opportunities

  • Stereoelectronic Effects: The strained cage structure accelerates substitution but complicates regioselectivity in cross-couplings.

  • Scalability: Flow photochemical methods enable gram-scale synthesis of derivatives.

  • Biological Applications: Carboxylic acid and amine derivatives show promise as bioisosteres in drug design .

This compound’s versatility in nucleophilic substitution, cross-coupling, and photochemical reactions makes it a valuable intermediate in medicinal and materials chemistry.

Scientific Research Applications

Bioisosteric Properties

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate serves as a bioisostere for traditional aromatic systems, particularly benzene rings. Its unique bicyclic structure offers improved solubility and reduced non-specific binding, which are critical factors in drug design . The compound's rigidity and three-dimensional shape allow it to mimic the spatial arrangement of larger aromatic groups while potentially enhancing pharmacological profiles.

Case Study: Drug Development

Recent studies have demonstrated the utility of bicyclo[1.1.1]pentane derivatives, including this compound, in developing new therapeutic agents. For instance, its application in synthesizing inhibitors for cancer-related pathways has shown promise. The compound's ability to undergo various functionalization reactions makes it a versatile building block for creating complex drug molecules .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of propellane with iodoalkanes under photochemical conditions, which allows for high yields and scalability . This method has been optimized to produce the compound efficiently, making it accessible for further research and application.

Synthesis MethodYieldConditions
Photochemical ReactionUp to 66%Flow system under light irradiation
Traditional MethodsVariableRequires multiple steps and purification

Functionalization Potential

The compound can undergo various functionalization reactions, including nucleophilic substitutions and cycloaddition reactions, allowing researchers to tailor its properties for specific applications. For example, its modification through "click" chemistry has led to the development of novel triazole derivatives with potential biological activity .

Rigid Scaffolds in Polymer Chemistry

In materials science, this compound is explored as a rigid scaffold in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to its unique structural characteristics .

Case Study: Conductive Polymers

Research indicates that incorporating bicyclo[1.1.1]pentane derivatives into conductive polymers can improve charge transport properties, making them suitable for applications in organic electronics and sensors .

Comparison with Similar Compounds

Iodine vs. Fluorine Substituents

  • Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate : The iodine atom acts as a superior leaving group, enabling efficient nucleophilic substitution (e.g., amidation with adamantan-1-amine or pyrrolidine ). Its steric bulk and polarizability also facilitate transition-metal-catalyzed cross-couplings.
  • Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate (CAS: 1935130-91-8): Fluorine’s electronegativity reduces reactivity toward substitution but improves metabolic stability in drug candidates. The molecular weight is significantly lower (158.17 g/mol), and the compound is used as a bioisostere in agrochemical and pharmaceutical design .

Hydroxymethyl and Acetylthio Derivatives

  • Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 180464-87-3): The hydroxymethyl group allows oxidation to carboxylic acids or functionalization via esterification. This derivative is critical for synthesizing BCP-based linkers in molecular tweezers and drug conjugates .
  • Methyl 3-(acetylthio)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 131543-52-7): The acetylthio group enables thiol-ene click chemistry, expanding applications in polymer science and bioconjugation .

Ester Group Variations: Ethyl vs. Methyl Esters

Property Ethyl 3-Iodo-BCP-1-carboxylate Methyl 3-Iodo-BCP-1-carboxylate
Molecular Formula C₈H₁₁IO₂ C₇H₉IO₂
Molecular Weight 266.08 g/mol 252.05 g/mol
Storage Conditions Dark, 2–8°C (inferred) Dark, 2–8°C
Reactivity Ethyl group may slow hydrolysis compared to methyl esters Faster hydrolysis under basic conditions

However, methyl esters are more commonly reported in synthetic protocols due to their lower steric hindrance .

Difluoro and Aryl-Substituted Analogues

  • Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate : Difluoro substitution stabilizes the scaffold against ring-opening reactions. The aryl group enables π-π interactions in drug-receptor binding, with yields of 42–43% in Rh-catalyzed syntheses .
  • Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 131515-52-1): Aryl-substituted BCPs exhibit enhanced rigidity and are used in materials science for designing porous frameworks .

Data Tables

Table 1: Physical Properties of Key BCP Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Storage Conditions
This compound C₈H₁₁IO₂ 266.08 N/A N/A Dark, 2–8°C (inferred)
Mthis compound C₇H₉IO₂ 252.05 N/A N/A Dark, 2–8°C
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate C₈H₁₁FO₂ 158.17 N/A N/A N/A
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate C₈H₁₂O₃ 156.18 N/A N/A N/A

Biological Activity

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (EIBC) is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure, which serves as a bioisostere for more traditional aromatic compounds. This article explores the biological activities associated with EIBC, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

1. Structural Characteristics and Bioisosterism

EIBC features a bicyclo[1.1.1]pentane scaffold that provides a rigid three-dimensional structure, making it an attractive candidate for drug development. The compound's rigidity and non-planarity can enhance metabolic stability and reduce off-target effects compared to traditional phenyl-containing compounds .

2.1 Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of bicyclo[1.1.1]pentane, including EIBC, exhibit significant anti-inflammatory properties. For instance, a study reported that BCP derivatives could attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, indicating their potential as anti-inflammatory agents .

2.2 Antitumor Activity

EIBC has also been investigated for its antitumor effects. A compound derived from the bicyclo[1.1.1]pentane framework showed potent inhibition of indoleamine-2,3-dioxygenase (IDO1), a target in cancer immunotherapy, with an IC50 value of 3.1 nM in cellular assays . The structural modification of replacing phenyl rings with bicyclo[1.1.1]pentane units was found to improve metabolic stability and maintain potency.

The mechanisms underlying the biological activities of EIBC involve several pathways:

  • Metabolic Stability : The unique structure of EIBC enhances its resistance to metabolic degradation, particularly amide hydrolysis, which is common in phenyl-containing compounds .
  • Cytokine Modulation : EIBC and its derivatives have been shown to modulate cytokine release, which is crucial in inflammatory responses and tumor microenvironments .

4.1 Case Study: BCP-sLXm Derivatives

A series of BCP-sLXm analogues were synthesized and evaluated for their anti-inflammatory effects. One derivative exhibited an IC50 in the picomolar range against LPS-induced NFκB activation, showcasing the therapeutic potential of BCP-based compounds in inflammation regulation .

CompoundIC50 (nM)Effect
BCP-sLXm<10Anti-inflammatory
EIBC3.1Antitumor (IDO1 inhibition)

4.2 Pharmacokinetic Profiles

Pharmacokinetic studies comparing EIBC to traditional compounds indicated superior bioavailability and metabolic profiles for EIBC derivatives, suggesting their viability as drug candidates .

5. Conclusion

This compound represents a promising scaffold in medicinal chemistry with notable biological activities including anti-inflammatory and antitumor effects. Its unique structural properties facilitate improved metabolic stability and efficacy compared to conventional compounds.

Future research should focus on further elucidating the mechanisms of action and optimizing the pharmacokinetic profiles of EIBC derivatives to enhance their therapeutic potential in clinical applications.

Q & A

Q. Key Considerations :

  • Photochemical methods require precise UV wavelength control (e.g., 365 nm) to minimize side reactions.
  • Azide-based routes benefit from mild conditions but may require additional steps for esterification.
MethodStarting MaterialKey ConditionsYieldScaleReference
Photochemical flow[1.1.1]PropellaneUV light, flow reactor~80%Industrial
IN₃ addition[1.1.1]PropellaneAmbient temperature~60%Lab-scale

How does the iodine substituent affect the reactivity of this compound compared to fluoro or bromo analogs?

Advanced Question
The iodine atom introduces distinct steric and electronic effects:

  • Electrophilic Reactivity : The C–I bond’s polarizability facilitates nucleophilic substitutions (e.g., Suzuki couplings), unlike less polarizable C–F bonds .
  • Steric Hindrance : Iodine’s larger atomic radius reduces reactivity toward bulky nucleophiles compared to smaller halogens like fluorine .

Q. Methodological Insight :

  • Competitive Substitution Studies : Compare reaction rates with NaCN in DMSO; iodine derivatives show faster substitution than bromo analogs but slower than chloro .
  • DFT Calculations : Use computational models to quantify bond dissociation energies and transition-state steric effects .

What advanced spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Advanced Question
Key Techniques :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the bicyclic core .
  • HRMS : Confirm molecular formula (C₈H₁₁IO₂) with <1 ppm error .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for strained bicyclic systems .

Q. Addressing Contradictions :

  • Case Example : Discrepancies in predicted vs. observed ¹³C shifts for the carboxylate carbon can arise from solvent effects. Use DFT-optimized structures in Gaussian to simulate NMR spectra for validation .

How can this compound be utilized in "click" chemistry applications?

Basic Question
The compound serves as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction Setup : Combine with azides (e.g., benzyl azide) in THF, using CuI (10 mol%) and DIPEA at 60°C for 12 hours .

Product Isolation : Purify triazole derivatives via flash chromatography (hexane/EtOAc gradient).

Q. Optimization Tip :

  • Pre-complex the iodine atom with AgNO₃ to enhance reactivity in polar solvents .

What are the key considerations in designing enantioselective syntheses of bicyclo[1.1.1]pentane derivatives?

Advanced Question
Challenges :

  • Symmetry Constraints : The bicyclo[1.1.1]pentane core lacks stereogenic centers, requiring chiral auxiliaries or catalysts .
  • Late-Stage Functionalization : Introduce chirality via asymmetric cross-couplings (e.g., Negishi reactions) or enzymatic resolution .

Q. Case Study :

  • Phosphonic Acid Derivatives : Use chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed substitutions to achieve >90% ee .

How do steric effects in the bicyclo[1.1.1]pentane framework influence nucleophilic substitution reactions?

Advanced Question
The compact bicyclic structure imposes severe steric constraints:

  • Substrate Selectivity : Bulky nucleophiles (e.g., tert-butoxide) exhibit lower reactivity due to restricted access to the C–I bond .
  • Solvent Effects : Use low-polarity solvents (e.g., toluene) to reduce transition-state crowding .

Q. Experimental Design :

  • Kinetic Profiling : Monitor reaction progress (e.g., with ¹⁹F NMR for fluorinated analogs) to correlate steric parameters with rate constants .

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